6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole
Description
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole is a polyhalogenated benzimidazole derivative characterized by a benzimidazole core substituted with bromo (Br), chloro (Cl), and difluoro (F₂) groups at positions 6, 2, and 4/5, respectively. The benzimidazole scaffold is widely studied due to its pharmacological relevance, including antiviral, anticancer, and antimicrobial activities . The halogen substituents in this compound likely enhance its electronic properties, metabolic stability, and binding affinity to biological targets. For instance, bromine and chlorine are electron-withdrawing groups that may influence π-π stacking interactions, while fluorine atoms can improve bioavailability through enhanced lipophilicity and membrane permeability .
Properties
Molecular Formula |
C7H2BrClF2N2 |
|---|---|
Molecular Weight |
267.46 g/mol |
IUPAC Name |
6-bromo-2-chloro-4,5-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H2BrClF2N2/c8-2-1-3-6(5(11)4(2)10)13-7(9)12-3/h1H,(H,12,13) |
InChI Key |
HZNABRHWVDRLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with suitable reagents. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with bromine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen Position and Type
- 6-Bromo vs. 5-Bromo Derivatives : The position of bromine significantly impacts reactivity. For example, 5-bromo-2-phenylbenzimidazole () exhibits a phenyl group at position 2, increasing lipophilicity (logP ~3.2) compared to the target compound’s difluoro substituents, which may reduce logP .
- Chloro vs.
Functional Group Additions
- Carboxylic Acid Derivatives: The compound 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () incorporates a carboxylic acid group, enhancing water solubility (logS ≈ -2.1) but reducing cell permeability compared to the non-polar target compound .
Spectroscopic Data
- NMR Trends: The target compound’s ¹H-NMR spectrum would show deshielded aromatic protons due to electron-withdrawing halogens, similar to 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (), where Br and Cl substituents caused downfield shifts (δ 7.50–8.35 ppm) .
- IR Features : Halogen presence correlates with absorption bands near 500–600 cm⁻¹ (C-Br/C-Cl stretches), while fluorine substituents show strong C-F stretches at ~1100 cm⁻¹ .
Antimicrobial and Anticancer Potential
- Benzimidazoles with 6-bromo substituents, such as 6-bromo-2-phenyl-1H-benzimidazole (), demonstrate moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), suggesting the target compound may share similar properties .
- Halogen-Dependent Activity : Derivatives with 5-chloro or 6-chloro groups () show varied anticancer profiles; for example, 6-chloro analogs exhibit IC₅₀ values of 1.2–3.5 µM against HeLa cells, highlighting the critical role of halogen positioning .
Comparison with Fused-Ring Analogs
- Imidazo[4,5-b]pyridines (), though structurally distinct, share pharmacological activities (e.g., kinase inhibition). However, their synthesis is more complex due to fused-ring systems, limiting scalability compared to simpler benzimidazoles .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using derivatives of o-phenylenediamine with halogenated aldehydes or ketones. Key conditions include:
- Solvent : Dry DMF or similar polar aprotic solvents.
- Catalyst : Sodium metabisulfite (11 mmol) to facilitate cyclization .
- Temperature : Heating at 120°C under a nitrogen atmosphere for 18–24 hours to prevent oxidation .
- Purification : Column chromatography or recrystallization, validated by NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. How should researchers characterize the molecular structure of this compound to confirm regioselectivity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and isotopic pattern analysis (e.g., bromine/chlorine signatures) .
- Elemental Analysis : Combustion analysis to verify C, H, N, and halogen content .
Q. What are the critical safety protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers in a dry, ventilated area at 2–8°C, away from light and heat sources .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl, F) influence the electronic properties of this benzimidazole derivative?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations to determine HOMO-LUMO gaps and charge distribution. Bromine and chlorine increase electron deficiency, enhancing reactivity in cross-coupling reactions .
- Spectroscopic Techniques : UV-Vis spectroscopy to assess absorption shifts caused by halogen substituents .
Q. What strategies can resolve contradictions in reported synthetic yields for halogenated benzimidazoles?
- Methodological Answer :
- Variable Screening : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, substituting DMF with DMAc may reduce side reactions .
- Byproduct Analysis : LC-MS or GC-MS to identify intermediates or degradation products that lower yields .
Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., kinase inhibition)?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 6-bromo position .
- Biological Assays : Screen derivatives against cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting for kinase pathways .
Q. What environmental hazards are associated with this compound, and how can researchers mitigate them?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
